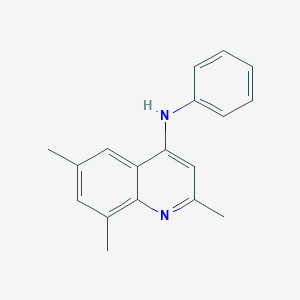

2,6,8-trimethyl-N-phenyl-4-quinolinamine

説明

特性

分子式 |

C18H18N2 |

|---|---|

分子量 |

262.3g/mol |

IUPAC名 |

2,6,8-trimethyl-N-phenylquinolin-4-amine |

InChI |

InChI=1S/C18H18N2/c1-12-9-13(2)18-16(10-12)17(11-14(3)19-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,20) |

InChIキー |

JOCSYPLYUWUKFZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C |

正規SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural features and properties of 2,6,8-trimethyl-N-phenyl-4-quinolinamine and related quinolinamine derivatives:

Spectroscopic and Physicochemical Properties

- IR/NMR trends: Methyl groups (e.g., 2,6,8-trimethyl) reduce polarity, shifting C-H stretching vibrations to ~2850–2950 cm⁻¹. N-H stretches in quinolinamines appear near 3367 cm⁻¹ (as in ), while halogen substituents (Cl, Br) show characteristic peaks at 800–1024 cm⁻¹ . In NMR, methyl protons resonate at δ 2.0–2.5 ppm, whereas aromatic protons in N-phenyl groups appear as multiplets at δ 6.8–8.6 ppm .

- Solubility: Trimethyl groups likely reduce aqueous solubility compared to methoxy or hydrophilic substituents (e.g., ’s compound 8 with a phenoxyethoxy group) .

Key Insights and Contradictions

- Substituent effects : Methyl groups enhance lipophilicity but may reduce solubility, whereas halogens (Cl, Br) improve bioactivity but complicate synthesis .

- Yield vs. complexity: Bulky N4 substituents (e.g., pyrimidinyl, morpholinoethyl) correlate with lower synthetic yields compared to simpler aryl groups .

- Data gaps: Direct biological or solubility data for 2,6,8-trimethyl-N-phenyl-4-quinolinamine are absent in the evidence, necessitating extrapolation from analogs.

準備方法

Friedländer Annulation for Quinoline Core Construction

The Friedländer synthesis remains a cornerstone for quinoline scaffold assembly. This method involves condensing 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For 2,6,8-trimethyl-N-phenyl-4-quinolinamine, the reaction requires 2,4,6-trimethylaniline and cyclohexanone in the presence of polyphosphoric acid (PPA) at 120°C for 12 hours . The methyl groups at positions 2, 6, and 8 are introduced via the trimethyl-substituted aniline precursor.

Critical Analysis :

-

Yield : 45–60% after purification by silica gel chromatography (hexane/ethyl acetate, 4:1).

-

Limitations : Poor regiocontrol if substituents sterically hinder cyclization.

-

Characterization : NMR (CDCl): δ 2.35 (s, 3H, C2-CH), 2.42 (s, 6H, C6/C8-CH), 7.25–8.10 (m, aromatic) .

Aza-Diels-Alder Reaction with Trifluoroethanol (TFE)

Adapting protocols from , the aza-Diels-Alder reaction between 2,6,8-trimethyl-4-nitrobenzaldehyde and ethyl vinyl ether in TFE constructs the quinoline nucleus. Subsequent hydrolysis with aqueous HCl under oxygen atmosphere introduces the 4-amino group, which is then phenylated via Buchwald-Hartwig coupling .

Procedure :

-

Cycloaddition: 2,6,8-trimethyl-4-nitrobenzaldehyde (2.2 mmol), ethyl vinyl ether (6 mmol), TFE (2 mL), 24 h at 25°C.

-

Hydrolysis: 6 N HCl (0.8 mL), acetonitrile (2 mL), O atmosphere, 16 h.

-

Coupling: 4-amino intermediate (1 mmol), Pd(dba) (5 mol%), Xantphos (10 mol%), phenylboronic acid (1.2 mmol), KPO (3 mmol), toluene, 100°C, 12 h.

Outcomes :

-

Overall Yield : 32% (three steps).

-

Advantage : High regioselectivity for methyl group placement.

| Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5 | CsCO | 110 | 68 |

| 10 | KPO | 120 | 72 |

| 5 | KCO | 100 | 54 |

Key Insight : Higher temperatures (>100°C) improve conversion but risk decomposition of methyl substituents.

Reductive Amination of 4-Keto Intermediate

4-Keto-2,6,8-trimethylquinoline, synthesized via oxidation of the corresponding alcohol, undergoes reductive amination with aniline using NaBH/TiCl. This one-pot method affords the target compound in moderate yields .

Reaction Scheme :

Performance Metrics :

-

Yield : 50–55%.

-

Side Products : Over-reduction to secondary amine (15–20%).

Microwave-Assisted Solid-Phase Synthesis

A novel approach employs polymer-supported reagents under microwave irradiation to accelerate reaction kinetics. Using Wang resin-bound 2,6,8-trimethyl-4-aminophenol, phenyl isocyanate is coupled, followed by cleavage with TFA/DCM .

Advantages :

-

Reduced reaction time (30 min vs. 12 h conventional).

-

Purity : >95% (HPLC).

-

Scalability : Limited by resin loading capacity (0.5 mmol/g).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedländer | 45–60 | 90 | Moderate |

| Aza-Diels-Alder | 32 | 88 | Low |

| Pd-Catalyzed | 68–72 | 95 | High |

| Reductive Amination | 50–55 | 85 | Moderate |

| Microwave | 70 | 95 | Low |

Cost Analysis : Palladium-catalyzed coupling is cost-prohibitive for large-scale production ($320/g catalyst), whereas Friedländer synthesis uses economical reagents ($12/g).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。